4-Ethoxymethylpyrazole

Description

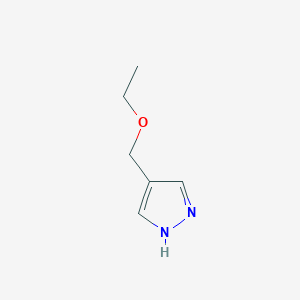

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

4-(ethoxymethyl)-1H-pyrazole |

InChI |

InChI=1S/C6H10N2O/c1-2-9-5-6-3-7-8-4-6/h3-4H,2,5H2,1H3,(H,7,8) |

InChI Key |

CCRKSEGEATVWQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxymethylpyrazole and Its Derivatives

De Novo Approaches to Pyrazole (B372694) Ring Formation with 4-Ethoxymethyl Substitution

De novo strategies involve the construction of the pyrazole ring from acyclic precursors. These methods are advantageous when the required starting materials are readily accessible and offer control over the substitution pattern from the outset.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. nih.govmdpi.com To synthesize 4-ethoxymethylpyrazole, this approach requires a 1,3-dicarbonyl compound bearing an ethoxymethyl group at the C2 position. A suitable precursor would be 2-(ethoxymethyl)malondialdehyde or a more stable equivalent like 3-ethoxy-2-(ethoxymethyl)acrolein.

The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of substituted hydrazines (e.g., methylhydrazine, phenylhydrazine) allows for the introduction of various substituents at the N1 position of the resulting pyrazole. However, with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the reaction can sometimes yield a mixture of regioisomers. mdpi.com

Table 1: Illustrative Cyclocondensation Reactions for N-Substituted 4-Ethoxymethylpyrazoles

| N1-Substituent (from Hydrazine) | 1,3-Dicarbonyl Precursor | Resulting Product |

| H (from Hydrazine) | 2-(Ethoxymethyl)malondialdehyde | 4-Ethoxymethyl-1H-pyrazole |

| Methyl (from Methylhydrazine) | 2-(Ethoxymethyl)malondialdehyde | 1-Methyl-4-ethoxymethyl-1H-pyrazole |

| Phenyl (from Phenylhydrazine) | 2-(Ethoxymethyl)malondialdehyde | 1-Phenyl-4-ethoxymethyl-1H-pyrazole |

| 4-Chlorophenyl (from 4-Chlorophenylhydrazine) | 2-(Ethoxymethyl)malondialdehyde | 1-(4-Chlorophenyl)-4-ethoxymethyl-1H-pyrazole |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, provides another powerful route to the pyrazole nucleus. nih.gov This method involves the reaction of a 1,3-dipole, typically a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. rrbdavc.org

To apply this strategy for the synthesis of this compound, one could react an ethoxymethyl-substituted alkyne with a diazo compound. For instance, the reaction of 3-ethoxy-1-propyne with diazomethane (B1218177) would, in principle, yield the target molecule. Nitrile imines, generated in situ from hydrazonoyl halides, can also be used as the 1,3-dipole. rsc.org A key consideration in these cycloadditions is the regioselectivity, as the reaction of unsymmetrical alkynes and dipoles can lead to two different regioisomeric products. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Dipolarophile | 1,3-Dipole | Potential Product(s) |

| 3-Ethoxy-1-propyne | Diazomethane | 4-Ethoxymethyl-1H-pyrazole |

| 3-Ethoxy-1-propyne | Nitrile Imine (from Benzaldehyde phenylhydrazone) | 1,3-Diphenyl-4-ethoxymethyl-1H-pyrazole and 1,5-Diphenyl-4-ethoxymethyl-1H-pyrazole |

| Ethyl 3-(ethoxymethyl)propiolate | Diazomethane | Ethyl 4-(ethoxymethyl)-1H-pyrazole-3-carboxylate and Ethyl 4-(ethoxymethyl)-1H-pyrazole-5-carboxylate |

Functionalization of Pre-existing Pyrazole Scaffolds

An alternative to de novo synthesis is the modification of a pre-existing pyrazole ring. This approach is particularly useful when the parent pyrazole is commercially available or easily synthesized. The introduction of the ethoxymethyl group is achieved by targeting a specific position on the pyrazole ring, most notably the C4 position.

Direct C4-Functionalization Techniques

The pyrazole ring is an aromatic heterocycle, and its electron density distribution makes the C4 position the most susceptible to electrophilic attack. quora.compharmaguideline.com This is because the resonance structures that place a negative charge at C4 are more stable than those for C3 or C5. Consequently, a variety of electrophilic substitution reactions can be employed to introduce functionality at this position. scribd.com

A direct one-step ethoxymethylation of pyrazole is not a standard reaction. However, a two-step sequence is a highly viable strategy. This would typically involve an initial electrophilic substitution to install a functional handle at the C4 position, followed by a subsequent conversion to the ethoxymethyl group.

Formylation/Hydroxymethylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce a formyl group (-CHO) at the C4 position to produce pyrazole-4-carbaldehyde. nih.gov Subsequent reduction of the aldehyde (e.g., with NaBH₄) yields 4-(hydroxymethyl)pyrazole.

Etherification: The resulting 4-(hydroxymethyl)pyrazole can then be converted to this compound via a standard etherification protocol, such as the Williamson ether synthesis, using a base (e.g., NaH) and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

Table 3: Common Electrophilic Substitution Reactions at the C4-Position of Pyrazole

| Reaction | Reagents | Electrophile | C4-Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde |

| Halogenation | Br₂ or Cl₂ | Br⁺ or Cl⁺ | 4-Bromopyrazole or 4-Chloropyrazole |

Directed C-H Activation Methodologies

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to classical methods. rsc.orgresearchgate.net In pyrazole chemistry, these methods often rely on a directing group, typically attached to the N1 nitrogen, which coordinates to the metal catalyst and directs the functionalization to a specific C-H bond.

The most common directing groups guide the catalyst to activate the C5-H bond due to the formation of a stable five-membered metallacycle intermediate. nih.gov Achieving direct C-H activation at the C4 position is more challenging and less common because it would require the formation of a less favorable six-membered metallacycle.

However, research into developing new catalysts and directing groups is ongoing. Strategies to achieve C4 functionalization could involve:

Using substrates where the C5 position is already substituted (blocked), forcing activation at an alternative site.

Developing catalytic systems that operate without a strong N1-directing group and instead favor the inherent electronic properties of the pyrazole ring, potentially leading to C4 functionalization. researchgate.net

Employing removable or traceless directing groups that favor C4 activation through unique steric or electronic properties.

While direct C-H ethoxymethylation is not yet a well-established method, the field of C-H activation is rapidly evolving and may offer future pathways to synthesize this compound derivatives with high regioselectivity. rsc.org

Introduction of the Ethoxymethyl Group

The introduction of an ethoxymethyl moiety onto a pyrazole scaffold can be accomplished through several synthetic routes, primarily involving etherification and alkylation reactions.

Etherification is a fundamental reaction class for forming the carbon-oxygen-carbon bond characteristic of the ethoxymethyl group. While direct etherification on a pre-functionalized pyrazole (e.g., 4-hydroxymethylpyrazole) is a plausible route, a more common and versatile strategy involves the use of specific alkylating agents that already contain the desired ethoxymethyl structure. This approach typically falls under the broader category of alkylation strategies.

A widely employed and effective method for introducing a protected ethoxymethyl group onto the nitrogen of a pyrazole ring is through alkylation with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reagent serves as a precursor to the ethoxymethyl group and offers advantages in terms of stability and subsequent manipulation.

The reaction is a nucleophilic substitution wherein the pyrazole nitrogen atom, after being deprotonated by a base, attacks the electrophilic carbon of SEM-Cl. Common bases used for this deprotonation include sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The bulky nature of the 2-(trimethylsilyl)ethoxymethyl (SEM) group often influences the regioselectivity of the alkylation, favoring attachment at the less sterically hindered nitrogen atom. mdpi.com

Table 1: Typical Conditions for N-Alkylation of Pyrazole with SEM-Cl

| Parameter | Condition | Purpose |

|---|---|---|

| Alkylating Agent | 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Source of the SEM protecting group. |

| Base | Sodium Hydride (NaH) | Deprotonates the pyrazole N-H for nucleophilic attack. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic polar solvent to dissolve reactants. |

| Temperature | Typically 0°C to room temperature | Controlled conditions to manage reaction rate. |

Regioselective Methodologies for Substitution

For unsymmetrical pyrazoles, controlling the position of substitution, particularly N-alkylation, is a significant synthetic challenge. The two adjacent nitrogen atoms in the pyrazole ring are not equivalent, leading to the potential for forming two different regioisomers.

The regiochemical outcome of N-alkylation on a pyrazole ring is primarily governed by steric and electronic factors. When an unsymmetrical pyrazole is treated with an alkylating agent, the reaction can occur at either of the two ring nitrogens. The major product is often determined by the steric bulk of both the substituent on the pyrazole ring and the incoming alkylating agent. mdpi.comsemanticscholar.org

For instance, using a sterically demanding alkylating agent like SEM-chloride can enhance regioselectivity. The bulky trimethylsilyl (B98337) group favors alkylation at the N1 position, which is typically the less sterically hindered nitrogen, thus directing the substitution to a predictable outcome. mdpi.com Alternative methods, such as those using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, also show regioselectivity controlled by sterics, providing a pathway that avoids the need for strong bases or high temperatures. mdpi.comsemanticscholar.org

Protecting groups can be strategically employed not only to mask a reactive site but also to direct subsequent reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a prime example of a protecting group that can profoundly influence the positional reactivity of the pyrazole core.

A sophisticated strategy known as "SEM-group transposition" or a "SEM switch" has been developed to control the site of C-H functionalization on the pyrazole ring. Research has shown a general reactivity order for the C-H bonds of the pyrazole ring as C-5 > C-4 >> C-3. To overcome the low reactivity of the C-3 position, the SEM group can be transposed from one nitrogen to the other in a single step. This transposition effectively reconfigures the electronic and steric environment of the ring, transforming the previously unreactive C-3 position into a reactive C-5 position. This allows for sequential, regiocontrolled arylation or other substitutions at different positions, providing a powerful tool for the synthesis of fully substituted pyrazoles.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the development of advanced strategies that align with the principles of green chemistry, focusing on efficiency, safety, and sustainability. researchgate.netresearchgate.netnih.govbenthamdirect.com These principles are being applied to the synthesis of pyrazole derivatives to reduce environmental impact and improve operational simplicity. researchgate.netresearchgate.netnih.govbenthamdirect.com

Key green chemistry approaches relevant to pyrazole synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating. nih.govmdpi.comnih.govresearchgate.net Microwave-assisted, solvent-free reactions have been successfully developed for synthesizing various pyrazole derivatives. mdpi.comnih.govresearchgate.netnih.gov

Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) reduces waste, cost, and the environmental hazards associated with volatile organic compounds. mdpi.comnih.govmdpi.com These "dry media" reactions, often coupled with microwave heating, represent a significant advancement in green synthesis. mdpi.com

Enzymatic Catalysis : Biocatalysis using enzymes offers high selectivity under mild reaction conditions. researchgate.netacs.org Engineered enzymes have been developed for the highly regioselective N-alkylation of pyrazoles, providing a green alternative to traditional chemical methods. thieme-connect.com This approach can achieve regiodivergence, producing different isomers selectively depending on the enzyme used. thieme-connect.com

Multicomponent Reactions (MCRs) : MCRs are one-pot reactions where multiple starting materials are combined to form a complex product in a single step. nih.gov This strategy is highly atom-economical and efficient, reducing the number of synthetic steps and purification processes required. nih.gov

These advanced methods offer powerful, environmentally benign alternatives for the synthesis of this compound and other complex heterocyclic compounds. eurekaselect.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, CuI-catalyzed alkoxylation)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing direct pathways to substituted pyrazoles.

The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govnih.gov This reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. nih.gov For the synthesis of 4-substituted pyrazoles, a common strategy involves the coupling of a 4-halopyrazole (such as 4-bromo or 4-iodopyrazole) with a suitable boronic acid. researchgate.netclockss.org The use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance catalytic activity. rsc.org While this method is broadly applicable, challenges can arise with unprotected nitrogen-rich heterocycles like pyrazole, which can sometimes inhibit the palladium catalyst. nih.gov

A more direct route to 4-alkoxypyrazoles, the parent structure of this compound, is through copper(I) iodide (CuI)-catalyzed alkoxylation . This method facilitates the direct C-O bond formation between a 4-iodopyrazole (B32481) and an alcohol. nih.gov Research has demonstrated that the direct 4-alkoxylation of 4-iodo-1H-pyrazoles can be achieved with various alcohols using a CuI catalyst in the presence of a base like potassium t-butoxide and a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280). nih.gov The reaction often benefits from microwave irradiation to reduce reaction times and improve yields. nih.gov This approach avoids the need to pre-fabricate a complex organoboron reagent and directly installs the desired alkoxy group.

Below is a table summarizing the results of a CuI-catalyzed coupling reaction between 4-iodopyrazole derivatives and various alcohols to produce 4-alkoxypyrazoles. nih.gov

| Entry | Iodopyrazole Substrate | Alcohol | Product | Yield (%) |

| 1 | N-Trityl-4-iodopyrazole | Allyl alcohol | N-Trityl-4-(allyloxy)pyrazole | 91 |

| 2 | N-Trityl-4-iodopyrazole | Benzyl alcohol | N-Trityl-4-(benzyloxy)pyrazole | 88 |

| 3 | N-Trityl-4-iodopyrazole | Ethanol | N-Trityl-4-ethoxypyrazole | 83 |

| 4 | N-Trityl-4-iodopyrazole | Methanol | N-Trityl-4-methoxypyrazole | 81 |

| 5 | N-Alkenyl-4-iodopyrazole | Allyl alcohol | N-Alkenyl-4-(allyloxy)pyrazole | 65 |

Reaction conditions: CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), potassium t-butoxide (2 equiv), microwave irradiation at 130 °C for 1 h. nih.gov

Photochemical Approaches in Derivatization

Photochemistry offers unique, reagent-free pathways for synthesizing and derivatizing heterocyclic compounds. researchgate.net In the context of pyrazole chemistry, photochemical methods can be used to generate highly reactive intermediates that lead to the formation of pyrazole and pyrazoline derivatives. researchgate.netthieme-connect.comthieme-connect.com

A notable strategy involves the photolysis of tetrazoles using UV light. thieme-connect.com This process generates a nitrile imine dipole as a reactive intermediate, with nitrogen gas being the only byproduct. thieme-connect.com This in-situ-generated dipole can then be "trapped" by a suitable dipolarophile, such as an alkene, in a [3+2] cycloaddition reaction to yield pyrazoline scaffolds. researchgate.net These pyrazolines can, in some cases, be subsequently oxidized to the corresponding aromatic pyrazoles. researchgate.net

This "photo-click" strategy is attractive as it avoids harsh reagents and can often be implemented in continuous flow reactors. researchgate.netthieme-connect.comvapourtec.com Flow chemistry setups, which involve pumping the reaction mixture through an irradiated capillary, allow for safe, uniform irradiation, precise control over reaction time, and excellent scalability, making the process valuable for industrial applications. thieme-connect.comvapourtec.com While this approach is primarily used for creating the pyrazoline ring system, it represents a powerful photochemical tool for accessing diverse pyrazole-related structures. thieme-connect.com

Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a cornerstone of efficient and atom-economical synthesis. mdpi.comnih.gov These reactions are particularly well-suited for the construction of complex heterocyclic scaffolds like pyrazoles and their fused derivatives. beilstein-journals.orgrsc.org

The synthesis of highly functionalized pyrazoles and pyrano[2,3-c]pyrazoles is frequently achieved through four-component reactions. nih.gov A common MCR architecture for pyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, a hydrazine, and a β-ketoester (like ethyl acetoacetate). mdpi.com The reaction sequence typically proceeds through a series of tandem events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to build the fused heterocyclic system in one operation. mdpi.com

The efficiency of these MCRs can often be enhanced by catalysts, including benign options like piperidine (B6355638) or taurine, and can be performed in environmentally friendly solvents such as water or ethanol-water mixtures. mdpi.com

The table below illustrates a representative multi-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives.

| Aldehyde | Hydrazine Source | Active Methylene (B1212753) Compound | β-Ketoester | Catalyst | Product Type |

| Aromatic Aldehydes | Hydrazine Hydrate | Malononitrile | Ethyl Acetoacetate | Piperidine | 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Heteroaromatic Aldehydes | Phenylhydrazine | Malononitrile | Ethyl Acetoacetate | Taurine | 6-amino-4-aryl-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Various Aldehydes | Isoniazid | Malononitrile | Ethyl Acetoacetate | Taurine | N'-substituted Pyrano[2,3-c]pyrazole derivatives |

This table represents generalized MCRs for pyranopyrazoles based on common reaction schemes. mdpi.comnih.gov

Sustainable Synthesis Protocols and Process Intensification

Modern synthetic chemistry places a strong emphasis on "green" principles and process intensification to create more sustainable and safer manufacturing routes. nih.govbenthamdirect.com The synthesis of pyrazole derivatives has been a fertile ground for the application of these concepts. ekb.eg

Sustainable protocols focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. nih.gov Key strategies in green pyrazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids. benthamdirect.comacs.org Many multi-component reactions for pyrazoles have been successfully adapted to run in aqueous media. nih.gov

Solvent-Free Reactions: Performing reactions under neat conditions, often with grinding or minimal heating, which eliminates solvent waste entirely. tandfonline.com

Alternative Energy Sources: Employing microwave irradiation or ultrasound assistance to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govbenthamdirect.com

Process intensification aims to make chemical processes smaller, safer, and more efficient. researchgate.net A primary tool for achieving this is continuous flow chemistry . rsc.orgacs.org In a flow process, reagents are continuously pumped through a reactor (often a small tube or capillary), where they mix and react. This approach offers significant advantages over traditional batch synthesis, especially for reactions involving unstable or hazardous intermediates. acs.org For instance, the synthesis of N-aryl pyrazoles, which can involve potentially explosive diazonium salt intermediates, is made significantly safer in a flow system due to the small reaction volume at any given moment. acs.org Flow chemistry also allows for better heat control, easier automation, and can lead to higher productivity and product purity. researchgate.netrsc.org

Chemical Transformations and Reactivity Profiles of 4 Ethoxymethylpyrazole

Reactions at the Pyrazole (B372694) Ring

The pyrazole nucleus is an aromatic heterocycle, and its reactivity is a blend of the characteristics of both benzene (B151609) and pyridine. The two nitrogen atoms significantly influence the electron distribution within the ring. The N1 nitrogen is pyrrole-like and can be deprotonated to form an anion, while the N2 nitrogen is pyridine-like and can be protonated. The carbon atoms of the pyrazole ring exhibit distinct reactivity patterns. The C4 position is generally the most electron-rich and, therefore, most susceptible to electrophilic attack. quora.compharmdbm.com Conversely, the C3 and C5 positions are more electron-deficient and are the preferred sites for nucleophilic attack. wikipedia.org

Electrophilic Reactivity (e.g., Halogenation at C4)

The C4 position of the pyrazole ring is the primary site for electrophilic substitution reactions due to its higher electron density compared to the C3 and C5 positions. quora.compharmdbm.com Halogenation, a common electrophilic substitution reaction, is expected to occur selectively at this position in 4-ethoxymethylpyrazole. The ethoxymethyl group at C4 is an electron-donating group, which should further activate the pyrazole ring towards electrophilic attack, although its steric bulk might slightly modulate the reaction rate.

Common halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and molecular iodine can be employed for the halogenation of pyrazoles. The reaction conditions are typically mild, reflecting the activated nature of the pyrazole ring.

Table 1: Representative Conditions for Halogenation of Pyrazole Derivatives This table is illustrative and based on general pyrazole chemistry, as specific data for this compound is not readily available.

| Halogenating Agent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl4) or Acetonitrile (CH3CN) | Room Temperature | 85-95 |

| N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | Room Temperature to 50 | 70-90 |

| Iodine (I2) / NaHCO3 | Methanol (MeOH) or Dichloromethane (CH2Cl2) | Room Temperature | 80-95 |

The resulting 4-halo-4-ethoxymethylpyrazole would be a versatile intermediate for further functionalization, particularly in cross-coupling reactions.

Nucleophilic Reactivity (e.g., at C3 and C5)

The C3 and C5 positions of the pyrazole ring are electron-deficient due to the influence of the adjacent nitrogen atoms and are thus susceptible to nucleophilic attack. However, direct nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult and requires harsh conditions or the presence of a good leaving group.

For this compound, direct nucleophilic attack at C3 or C5 is unlikely without prior functionalization. If a leaving group, such as a halogen, were present at the C3 or C5 position, nucleophilic aromatic substitution (SNAr) could occur. The rate of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions at Functionalized Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform a cross-coupling reaction on this compound, it would first need to be functionalized, for instance, by halogenation at the C4 position as described in section 3.1.1, or potentially at C3 or C5 under specific conditions. The resulting halopyrazole could then participate in various cross-coupling reactions. The ethoxymethyl group at C4 is expected to be stable under many cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. A 4-halo-4-ethoxymethylpyrazole could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. researchgate.netrsc.orgnih.govresearchgate.netmdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 4-halo-4-ethoxymethylpyrazole could be reacted with various alkynes to introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. A 4-halo-4-ethoxymethylpyrazole could be coupled with primary or secondary amines to introduce amino functionalities. researchgate.netnih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Table 2: General Conditions for Cross-Coupling Reactions of Halopyrazoles This table provides representative conditions and is based on the general literature for halopyrazoles.

| Reaction | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 or PdCl2(dppf) | - | Na2CO3 or K2CO3 | Toluene/Water or Dioxane/Water |

| Sonogashira | PdCl2(PPh3)2 / CuI | - | Triethylamine (Et3N) or Diisopropylamine (DIPA) | Tetrahydrofuran (B95107) (THF) or DMF |

| Buchwald-Hartwig | Pd2(dba)3 or Pd(OAc)2 | XPhos, SPhos, or BINAP | NaOtBu or Cs2CO3 | Toluene or Dioxane |

Transformations Involving the Ethoxymethyl Moiety

The ethoxymethyl group (-CH2OCH2CH3) attached to the C4 position of the pyrazole ring offers sites for chemical modification, primarily through oxidation or reduction, although the ether linkage is generally stable.

Oxidation Reactions

The methylene (B1212753) group attached to the pyrazole ring is analogous to a benzylic position and could potentially be oxidized. However, the pyrazole ring itself is relatively resistant to oxidation. pharmdbm.com Strong oxidizing agents might lead to degradation of the pyrazole ring rather than selective oxidation of the ethoxymethyl group.

Milder oxidation conditions could potentially convert the methylene group to a carbonyl, yielding 4-formylpyrazole-O-ethyl ether, which would likely be unstable and hydrolyze to 4-formylpyrazole. The synthesis of 4-formylpyrazoles is often achieved through Vilsmeier-Haack type reactions on the pyrazole ring itself rather than oxidation of a C4-alkyl substituent. chemmethod.comresearchgate.net

Reduction Reactions

The ethoxymethyl group is generally resistant to reduction. Catalytic hydrogenation, a common method for the reduction of many functional groups, is unlikely to affect the ether linkage. The pyrazole ring can be reduced under more forcing conditions to pyrazoline or pyrazolidine, but this would be a transformation of the ring itself, not the substituent. pharmdbm.com

Cleavage of the ether bond in the ethoxymethyl group could be considered a reductive transformation if it involves hydrogenolysis. However, ether cleavage typically requires harsh acidic (e.g., HBr, HI) or Lewis acidic (e.g., BBr3) conditions. rsc.orgorganic-chemistry.org Under such conditions, the pyrazole ring might also be susceptible to reaction.

Substitution Reactions of the Ether Linkage

Direct nucleophilic substitution at the ether linkage of this compound is not a common reaction pathway due to the stability of the C-O bond. However, the ethoxymethyl group can be transformed into a more reactive functional group, facilitating subsequent substitution reactions. A key strategy involves the conversion of the 4-ethoxymethyl group to a 4-halomethyl group, typically 4-chloromethylpyrazole. This transformation significantly enhances the reactivity of the 4-position, allowing for nucleophilic substitution.

The resulting 4-chloromethylpyrazoles are versatile intermediates that readily react with a variety of weak nucleophiles under neutral conditions. This includes amides, carbamates, ureas, and other azoles, leading to the corresponding N-monoalkylated products in moderate yields. researchgate.netsemanticscholar.org Alcohols and thiols also undergo substitution with 4-chloromethylpyrazoles to form the corresponding ethers and thioethers. semanticscholar.org This reactivity highlights an indirect but effective method for substitution at the benzylic carbon of the original ethoxymethyl group.

The unusual reactivity of the 4-chloromethyl group on the pyrazole ring is notable, allowing for reactions that would typically require harsher conditions. rsc.org This enhanced reactivity is attributed to the electronic properties of the pyrazole ring.

A summary of nucleophilic substitution reactions on 4-chloromethylpyrazole, a derivative of this compound, is presented in the table below.

| Nucleophile | Product | Reference |

| Amides | N-(Pyrazol-4-ylmethyl)amide | researchgate.netsemanticscholar.org |

| Carbamates | N-(Pyrazol-4-ylmethyl)carbamate | researchgate.netsemanticscholar.org |

| Ureas | N-(Pyrazol-4-ylmethyl)urea | researchgate.netsemanticscholar.org |

| Azoles | N-(Pyrazol-4-ylmethyl)azole | researchgate.netsemanticscholar.org |

| Alcohols | 4-(Alkoxymethyl)pyrazole | semanticscholar.org |

| Thiols | 4-(Alkylthiomethyl)pyrazole | semanticscholar.org |

Cleavage and Deprotection Strategies

While the ethoxymethyl group in this compound is not a traditional protecting group, the cleavage of the ether bond is a relevant transformation. This can be achieved under conditions similar to those used for the deprotection of related ether-based protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, or through general ether cleavage protocols.

Strong acids are typically required for the cleavage of simple ethers. In the context of pyrazoles, acidic conditions can lead to the cleavage of ether linkages. For instance, the deprotection of SEM-protected pyrazoles can be accomplished using hydrochloric acid in ethanol. This method would likely also be effective for the cleavage of the ethoxymethyl group, yielding 4-hydroxymethylpyrazole.

Analogous to the removal of the trityl (triphenylmethyl) group, which is also an ether-based protecting group, acidic conditions are generally employed. Trifluoroacetic acid (TFA) is a common reagent for trityl deprotection and could potentially be used for the cleavage of the ethoxymethyl group, although this might require more forcing conditions due to the relative stability of the ethoxy group compared to the trityl cation.

Derivatization for Complex Molecular Architectures

This compound can serve as a versatile building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems, poly-pyrazole assemblies, and a variety of substituted pyrazole analogues. The ethoxymethyl group can either be retained in the final structure or be modified to facilitate the desired transformations.

Formation of Fused Heterocyclic Systems

The pyrazole ring of this compound can be annulated with other rings to form a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Common examples include pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines. researchgate.netdergipark.org.trresearchgate.net

While the ethoxymethyl group does not directly participate in most cyclization reactions, it can be a precursor to functional groups that do. For instance, oxidation of the ethoxymethyl group to a 4-formyl group (pyrazole-4-carboxaldehyde) provides a key intermediate for the synthesis of fused systems. umich.eduasianpubs.orgsemanticscholar.org Pyrazole-4-carbaldehydes are versatile precursors that can undergo condensation reactions with various binucleophiles to construct fused rings. semanticscholar.org

For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of a 5-aminopyrazole-4-carbaldehyde with active methylene compounds. semanticscholar.org Although this requires the presence of an amino group at the 5-position, it illustrates the utility of the 4-formyl group in the synthesis of fused systems. Similarly, pyrazolo[3,4-d]pyridazines can be synthesized from pyrazole precursors bearing appropriate functional groups at the 4- and 5-positions. nih.gov

The following table outlines some fused heterocyclic systems that can be potentially synthesized from derivatives of this compound.

| Fused System | Precursor from this compound | General Reference |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| Pyrazolo[4,3-c]pyridine | Functionalized 4-acylpyridine N-oxide tosylhydrazones | researchgate.net |

| Pyrazolo[3,4-d]pyridazine | Pyrazole-4,5-dicarbonyl compounds | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carbonitrile | researchgate.net |

Synthesis of Poly-pyrazole Systems

Poly-pyrazole systems, such as bipyrazoles and tris(pyrazolyl)methane ligands, are important in coordination chemistry and materials science. This compound can be envisioned as a starting material for the synthesis of such systems, where the ethoxymethyl group would be a substituent on one or more of the pyrazole rings.

The synthesis of 4,4'-bipyrazoles has been reported through various methods, including the coupling of pre-functionalized pyrazole units. semanticscholar.orgrsc.org While direct coupling at the 4-position of this compound might be challenging, it could be achieved through functionalization of the 4-position, for example, by conversion to a 4-halopyrazole, followed by a metal-catalyzed cross-coupling reaction.

Tris(pyrazolyl)methane ligands are another important class of poly-pyrazole systems. chemicalbook.com The synthesis of these ligands typically involves the reaction of a pyrazole with a methane (B114726) source, such as chloroform (B151607) or bromoform, under basic conditions. In such a synthesis, this compound could be used as the pyrazole component, leading to a tris(4-ethoxymethylpyrazolyl)methane ligand. The steric and electronic properties of the ethoxymethyl group would influence the coordination properties of the resulting ligand. The synthesis of substituted tris(pyrazolyl)methane ligands has been demonstrated with various substituents on the pyrazole ring. clockss.orgorganic-chemistry.orgktu.edu

Preparation of Substituted Pyrazole Analogues

The ethoxymethyl group at the 4-position of the pyrazole ring can be a handle for the introduction of a wide array of other substituents. As discussed in section 3.2.3, conversion of the ethoxymethyl group to a 4-chloromethyl group opens up possibilities for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 4-position. researchgate.netsemanticscholar.org

Furthermore, the 4-ethoxymethyl group can be cleaved to afford 4-hydroxymethylpyrazole. The resulting hydroxyl group can then be further functionalized. For example, it can be oxidized to a pyrazole-4-carboxaldehyde, which is a versatile intermediate for the synthesis of various substituted pyrazole analogues through condensation and other reactions. umich.eduasianpubs.orgsemanticscholar.org The aldehyde can be converted to an oxime, a hydrazone, or can participate in Knoevenagel or Perkin reactions to introduce new carbon-carbon bonds at the 4-position. rsc.org

The following table summarizes some of the transformations of the ethoxymethyl group that lead to substituted pyrazole analogues.

| Transformation | Intermediate | Subsequent Reaction | Product | Reference |

| Chlorination | 4-Chloromethylpyrazole | Nucleophilic Substitution | 4-Substituted-methylpyrazole | researchgate.netsemanticscholar.org |

| Ether Cleavage | 4-Hydroxymethylpyrazole | Oxidation | Pyrazole-4-carboxaldehyde | chemicalbook.com |

| Oxidation | Pyrazole-4-carboxaldehyde | Condensation | Pyrazole-4-vinyl analogue | rsc.org |

Spectroscopic and Analytical Characterization for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 4-Ethoxymethylpyrazole. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, an unambiguous assignment of all atoms and their bonding relationships can be achieved. The following sections detail the expected NMR data based on the known principles of chemical shifts and coupling constants for similar pyrazole (B372694) derivatives and ethoxy groups.

The ¹H NMR spectrum of this compound is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule.

Pyrazole Ring Protons (H-3, H-5): The protons at the C-3 and C-5 positions of the pyrazole ring are in a heterocyclic aromatic environment. Due to the symmetry of the 4-substituted pyrazole ring (assuming tautomeric exchange of the N-H proton), these protons are chemically equivalent and are expected to appear as a single sharp singlet. Their chemical shift would be in the typical downfield region for aromatic protons, estimated around 7.5-8.0 ppm.

Methylene (B1212753) Protons (H-6): The two protons of the methylene group attached to the pyrazole ring (C-6) are adjacent to both the aromatic ring and an oxygen atom. This deshielding environment would result in a singlet signal (as there are no adjacent protons) with a chemical shift in the range of 4.4-4.6 ppm.

Methylene Protons (H-7): The methylene protons of the ethyl group are adjacent to an oxygen atom and a methyl group. The oxygen causes a downfield shift, and the coupling with the three neighboring H-8 protons will split this signal into a quartet. This quartet is expected to appear around 3.5-3.7 ppm.

Methyl Protons (H-8): The three protons of the terminal methyl group are the most shielded in the molecule. They are coupled to the two H-7 methylene protons, which will split their signal into a triplet. This signal is anticipated to be the most upfield, at approximately 1.2-1.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-3, H-5 | 7.5 - 8.0 | Singlet | 2H |

| H-6 | 4.4 - 4.6 | Singlet | 2H |

| H-7 | 3.5 - 3.7 | Quartet | 2H |

The ¹³C NMR spectrum is expected to show five signals, corresponding to the five distinct carbon environments in this compound.

Pyrazole Ring Carbons (C-3, C-5): Similar to the protons, the C-3 and C-5 carbons are equivalent due to the ring's symmetry. These aromatic carbons are expected to resonate at approximately 135-140 ppm.

Pyrazole Ring Carbon (C-4): The C-4 carbon is a quaternary carbon within the aromatic ring and is attached to the ethoxymethyl substituent. Its chemical shift is predicted to be in the range of 115-120 ppm.

Methylene Carbon (C-6): This carbon is attached to the pyrazole ring and the ether oxygen. This position results in a predicted chemical shift of around 65-70 ppm.

Methylene Carbon (C-7): The methylene carbon of the ethyl group is also bonded to an oxygen atom and is expected to have a chemical shift in the range of 66-71 ppm.

Methyl Carbon (C-8): The terminal methyl carbon is the most shielded carbon and is expected to appear at the highest field, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3, C-5 | 135 - 140 |

| C-4 | 115 - 120 |

| C-6 | 65 - 70 |

| C-7 | 66 - 71 |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, the COSY spectrum would be crucial for confirming the structure of the ethoxy group.

A distinct cross-peak would be observed between the quartet signal of the H-7 methylene protons (δ 3.5-3.7 ppm) and the triplet signal of the H-8 methyl protons (δ 1.2-1.4 ppm). This correlation confirms the presence of the -CH₂-CH₃ fragment.

No other correlations are expected, as the H-3/H-5 and H-6 protons are expected to be singlets with no vicinal proton neighbors.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum.

The singlet from the pyrazole protons (H-3, H-5) at δ 7.5-8.0 ppm would show a correlation to the aromatic carbon signal (C-3, C-5) at δ 135-140 ppm.

The singlet of the methylene protons (H-6) at δ 4.4-4.6 ppm would correlate with the C-6 carbon signal at δ 65-70 ppm.

The quartet of the ethyl methylene protons (H-7) at δ 3.5-3.7 ppm would correlate with the C-7 carbon signal at δ 66-71 ppm.

The triplet of the ethyl methyl protons (H-8) at δ 1.2-1.4 ppm would correlate with the C-8 carbon signal at δ 15-20 ppm.

Key predicted HMBC correlations include:

From H-3/H-5: These pyrazole protons would show a two-bond correlation to the quaternary C-4 and a three-bond correlation to the other pyrazole methine carbon (C-5 or C-3). They might also show a three-bond correlation to the methylene carbon C-6.

From H-6: The methylene protons attached to the ring are crucial for confirming the substituent's position. They would exhibit a two-bond correlation to the pyrazole C-4 and three-bond correlations to the pyrazole C-3 and C-5. A two-bond correlation to the ethyl group's C-7 is also expected across the ether linkage.

From H-7: These methylene protons would show a two-bond correlation to the methyl carbon C-8 and a three-bond correlation to the methylene carbon C-6 across the oxygen atom.

From H-8: The terminal methyl protons would show a two-bond correlation to the methylene carbon C-7.

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons (δH) | Correlating Nuclei (δH or δC) |

|---|---|---|

| COSY | H-7 (3.5-3.7) | H-8 (1.2-1.4) |

| HSQC | H-3, H-5 (7.5-8.0) | C-3, C-5 (135-140) |

| H-6 (4.4-4.6) | C-6 (65-70) | |

| H-7 (3.5-3.7) | C-7 (66-71) | |

| H-8 (1.2-1.4) | C-8 (15-20) | |

| HMBC | H-3, H-5 (7.5-8.0) | C-4, C-5/C-3, C-6 |

| H-6 (4.4-4.6) | C-3, C-4, C-5, C-7 | |

| H-7 (3.5-3.7) | C-6, C-8 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY)

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, are powerful NMR techniques for determining the spatial proximity of atoms within a molecule, specifically protons that are closer than 5 Å apart. researchgate.net These 2D NMR experiments generate cross-peaks between protons that are close in space, even if they are not directly connected through chemical bonds. researchgate.net This information is crucial for confirming regiochemistry and understanding the preferred conformation of the molecule in solution.

For this compound, NOESY or ROESY experiments would be instrumental in confirming the position of the ethoxymethyl substituent on the pyrazole ring. A key expected correlation would be observed between the protons of the methylene group of the ethoxymethyl substituent (-CH₂-O-) and the protons at positions 3 and 5 of the pyrazole ring. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing distance-based structural information. mdpi.com

Table 1: Predicted NOESY/ROESY Correlations for this compound

| Proton(s) 1 | Proton(s) 2 | Expected Correlation | Structural Implication |

|---|---|---|---|

| Pyrazole H3/H5 | Methylene (-CH₂-O-) | Yes | Confirms the substituent is at the C4 position, spatially close to H3 and H5. |

| Methylene (-O-CH₂-CH₃) | Methyl (-CH₃) | Yes | Confirms through-space proximity within the ethyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govnih.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its pyrazole ring, ether linkage, and hydrocarbon components.

The spectrum can be divided into two main areas: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹), which is unique to the molecule as a whole. nih.gov Key expected absorptions would include a broad N-H stretching band for the pyrazole ring, C-H stretching vibrations for both aromatic (pyrazole ring) and aliphatic (ethyl group) protons, a strong C-O-C stretching band for the ether linkage, and C=N and C=C stretching vibrations within the pyrazole ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrazole) | Stretch | 3300 - 3100 | Medium, Broad |

| C-H (Pyrazole Ring) | Stretch | 3150 - 3050 | Medium |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Medium-Strong |

| C=N (Pyrazole Ring) | Stretch | 1600 - 1500 | Medium |

| C=C (Pyrazole Ring) | Stretch | 1550 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. cdnsciencepub.com It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. nist.gov For this compound (C₆H₁₀N₂O), the molecular weight is 126.16 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z = 126.

The fragmentation of the molecular ion is predictable and provides evidence for the compound's structure. The weakest bonds are most likely to break, leading to the formation of stable carbocations or radical cations. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the ethyl group, the ethoxy group, or cleavage of the ethoxymethyl side chain. The pyrazole ring itself is relatively stable, but can undergo characteristic ring cleavage. nctechnologies.it

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Likely Loss from Molecular Ion |

|---|---|---|

| 126 | [C₆H₁₀N₂O]⁺· | Molecular Ion (M⁺·) |

| 111 | [C₅H₇N₂O]⁺ | Loss of ·CH₃ |

| 97 | [C₄H₅N₂O]⁺ | Loss of ·CH₂CH₃ (Ethyl radical) |

| 81 | [C₄H₅N₂]⁺ | Loss of ·OCH₂CH₃ (Ethoxy radical) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. elementar.commdpi.com This analysis is fundamental for confirming the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. For this compound, with a molecular formula of C₆H₁₀N₂O, the theoretical elemental composition can be calculated precisely. A close match between experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₆H₁₀N₂O)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 57.12% |

| Hydrogen | H | 1.008 | 10.080 | 8.00% |

| Nitrogen | N | 14.007 | 28.014 | 22.21% |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can generate a precise map of electron densities and thus determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. znaturforsch.com

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure, leaving no doubt about the connectivity and the position of the ethoxymethyl group at the C4 position of the pyrazole ring. Furthermore, this technique would reveal detailed information about the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the pyrazole N-H group. mdpi.com

Table 5: Expected Information from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |

| Bond Lengths & Angles | Confirmation of covalent structure and geometry (e.g., C-O, C-N, C-C bond lengths). |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., N-H···N) and other non-covalent packing forces. |

Integrated Spectroscopic Data Analysis for Comprehensive Structure Determination

While each analytical technique provides valuable structural clues, a comprehensive and irrefutable structure determination is achieved by integrating the data from all methods. For this compound, the process would be as follows:

Elemental Analysis would first confirm the molecular formula C₆H₁₀N₂O.

Mass Spectrometry would corroborate this formula by showing a molecular ion peak at m/z = 126 and fragmentation patterns consistent with the proposed structure (e.g., loss of an ethoxy group).

IR Spectroscopy would identify the necessary functional groups: an N-H group, an ether (C-O-C) linkage, and both aromatic and aliphatic C-H bonds, consistent with the ethoxymethyl-substituted pyrazole structure.

NMR Spectroscopy (including ¹H, ¹³C, and 2D experiments like NOESY/ROESY) would provide the final and most detailed picture of the connectivity and spatial arrangement. ¹H and ¹³C NMR would show the correct number and type of protons and carbons. Crucially, NOESY/ROESY would provide the definitive evidence for the substituent's location by showing a spatial correlation between the methylene protons of the side chain and the H3/H5 protons on the pyrazole ring.

Finally, X-ray Crystallography , if obtainable, would serve as the ultimate confirmation, providing a complete and precise three-dimensional model of the molecule.

Together, the complementary data from these techniques would converge to unequivocally confirm the identity of the compound as this compound.

Computational and Theoretical Studies on 4 Ethoxymethylpyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. Such studies on pyrazole (B372694) derivatives have provided valuable insights into their electronic structure, reactivity, and reaction mechanisms. However, specific applications of these methods to 4-Ethoxymethylpyrazole have not been reported in the reviewed literature.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of this compound were identified. General DFT studies on substituted pyrazoles indicate that the nature and position of substituents significantly influence the electron distribution within the pyrazole ring, thereby affecting properties such as dipole moment, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are crucial in predicting a molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack. Without specific calculations for this compound, any discussion of its electronic properties would be speculative and fall outside the scope of this focused review.

Prediction of Reaction Mechanisms and Transition States

There are no available studies that predict the reaction mechanisms and transition states for reactions involving this compound using quantum chemical calculations. Theoretical investigations in this area for other pyrazole derivatives often focus on cycloaddition reactions, electrophilic substitution, and N-alkylation, providing detailed energy profiles of reaction pathways and the geometries of transition states. The absence of such data for this compound means that its specific reaction kinetics and mechanistic pathways remain computationally unexplored.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure of molecules and their dynamic behavior. These techniques are particularly useful for conformational analysis and for studying intermolecular interactions in condensed phases. However, specific studies of this nature for this compound are not present in the current body of scientific literature.

Conformational Analysis and Energy Landscapes

No specific conformational analysis or studies of the energy landscapes of this compound have been published. The ethoxymethyl substituent at the 4-position of the pyrazole ring introduces a degree of conformational flexibility due to the rotatable single bonds. A thorough conformational analysis would involve mapping the potential energy surface as a function of these torsional angles to identify low-energy conformers and the energy barriers between them. The lack of such a study means that the preferred three-dimensional structure and conformational dynamics of this compound are not computationally characterized.

Intermolecular Interactions and Packing Effects

There is no available research on the intermolecular interactions and crystal packing effects of this compound based on molecular modeling or dynamics simulations. Such studies are crucial for understanding the solid-state properties of a compound, including its crystal structure, polymorphism, and melting point. For other pyrazole derivatives, investigations have highlighted the importance of hydrogen bonding involving the pyrazole N-H group and other non-covalent interactions in determining the supramolecular assembly in the solid state. The specific nature of these interactions for this compound remains uninvestigated.

Application of Computational Methods in Synthetic Route Design and Chemical Prediction

The design and optimization of synthetic routes for novel compounds like this compound, along with the prediction of their chemical and biological properties, have been significantly advanced by the application of computational methods. eurasianjournals.comthe-scientist.comsynthiaonline.com These in silico approaches offer a cost-effective and time-efficient alternative to traditional experimental methods, allowing for the rapid screening of potential synthesis pathways and the prediction of molecular characteristics before committing to laboratory work. eurasianjournals.com

Computational tools for retrosynthesis have revolutionized the way chemists approach the synthesis of target molecules. the-scientist.comsynthiaonline.com By inputting the structure of this compound, these programs can propose multiple synthetic pathways by recursively breaking down the molecule into simpler, commercially available starting materials. the-scientist.com These tools leverage vast databases of chemical reactions and employ sophisticated algorithms, sometimes incorporating machine learning, to identify feasible and efficient routes. the-scientist.comsynthiaonline.com

For a molecule like this compound, a computational retrosynthesis tool might suggest several plausible disconnection strategies for the pyrazole core and the ethoxymethyl substituent. For instance, it could propose a classical Knorr pyrazole synthesis or a Huisgen 1,3-dipolar cycloaddition, providing a ranked list of potential precursors and reaction conditions.

Table 1: Illustrative Retrosynthetic Analysis for this compound

| Disconnection Approach | Key Precursors Suggested | Potential Reaction Type |

| C-N and C-C bond cleavage of the pyrazole ring | Hydrazine (B178648) derivative and a 1,3-dicarbonyl compound with an ethoxymethyl group | Knorr Pyrrole Synthesis |

| C=C and N-N bond formation | An alkyne with an ethoxymethyl group and a diazo compound | Huisgen 1,3-Dipolar Cycloaddition |

| Functional group interconversion | 4-(Hydroxymethyl)pyrazole and an ethylating agent | Etherification |

This table is for illustrative purposes and represents the type of output a computational retrosynthesis tool might provide.

Computational chemistry plays a pivotal role in predicting the physicochemical and biological properties of molecules like this compound. eurasianjournals.com Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are instrumental in this regard.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. ijsdr.orgresearchgate.netnih.gov For a novel compound like this compound, a QSAR model developed from a dataset of known pyrazole derivatives with similar biological targets could be used to predict its activity. nih.govtandfonline.comresearchgate.net These models are built on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

The general workflow for a QSAR study involves:

Data Set Collection: Gathering a set of pyrazole derivatives with experimentally determined biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Prediction for New Compounds: Using the validated model to predict the activity of new compounds like this compound.

Table 2: Example of a Hypothetical QSAR Model for Predicting Inhibitory Activity of Pyrazole Derivatives

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

| Pyrazole Derivative 1 | 7.2 | 7.1 | 0.1 |

| Pyrazole Derivative 2 | 6.8 | 6.9 | -0.1 |

| Pyrazole Derivative 3 | 7.5 | 7.4 | 0.1 |

| This compound | N/A | 7.3 (Predicted) | N/A |

This table illustrates how a QSAR model could be used to predict the biological activity of this compound based on data from known pyrazole derivatives. The values are hypothetical.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.comresearchgate.net For this compound, DFT calculations can be employed to predict a variety of properties, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) map. researchgate.netnih.gov These properties provide insights into the molecule's reactivity and potential interaction sites.

Spectroscopic Properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra to aid in the characterization of the synthesized compound.

DFT calculations can also be used to study the mechanisms of the reactions proposed in the synthetic route design, helping to identify the most energetically favorable pathway. researchgate.net

Table 3: Selected Predicted Molecular Properties of a Pyrazole Derivative using DFT

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / 0.08 a.u. |

This table provides examples of the types of molecular properties that can be calculated for a pyrazole derivative using DFT. The values are illustrative.

Future Directions and Perspectives in 4 Ethoxymethylpyrazole Research

Exploration of Novel Synthetic Methodologies and Process Innovations

The synthesis of 4-Ethoxymethylpyrazole has not been described in the current body of scientific literature. Future research would need to focus on developing a viable synthetic route to this compound. Potential strategies could involve the modification of pre-existing pyrazole (B372694) rings or the construction of the pyrazole ring with the desired substituent in place. Key considerations for the development of a synthetic methodology would include the availability of starting materials, reaction efficiency, and the ease of purification.

Development of Undiscovered Chemical Transformations and Reactivity Patterns

Once synthesized, the reactivity of this compound would be a key area of investigation. The electron-donating or -withdrawing nature of the ethoxymethyl group at the 4-position would influence the reactivity of the pyrazole ring towards various reagents. Studies could explore electrophilic substitution reactions, such as nitration, halogenation, and acylation, to understand how the substituent directs incoming electrophiles. Additionally, the reactivity of the N-H bond of the pyrazole ring in reactions like N-alkylation and N-arylation would provide valuable insights into its chemical behavior.

Integration of Advanced Analytical Techniques for Deeper Structural Insights

A full structural characterization of this compound would be essential. This would involve the use of a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the connectivity of atoms within the molecule. Mass spectrometry would provide information on the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy could identify the characteristic vibrational frequencies of the functional groups present. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction would be the definitive technique, provided a suitable crystal can be obtained.

Advancements in Theoretical and Computational Predictions for Chemical Reactivity and Stability

In parallel with experimental work, theoretical and computational studies could offer predictive insights into the properties of this compound. Density Functional Theory (DFT) calculations could be employed to model the molecule's geometry, electronic structure, and vibrational frequencies. These calculations could also predict its reactivity through the analysis of molecular orbitals (HOMO and LUMO) and electrostatic potential maps. Such computational studies would be invaluable for guiding experimental efforts and interpreting results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.